molecular formula C19H23ClN2O3 B11008691 trans-4-({[3-(4-chloro-1H-indol-1-yl)propanoyl]amino}methyl)cyclohexanecarboxylic acid

trans-4-({[3-(4-chloro-1H-indol-1-yl)propanoyl]amino}methyl)cyclohexanecarboxylic acid

Cat. No.: B11008691
M. Wt: 362.8 g/mol
InChI Key: IAAWPKUXSMTBQE-UHFFFAOYSA-N
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Description

trans-4-({[3-(4-chloro-1H-indol-1-yl)propanoyl]amino}methyl)cyclohexanecarboxylic acid: is a complex organic compound featuring an indole moiety, a cyclohexane ring, and a carboxylic acid group. Indole derivatives are known for their significant biological activities and are widely studied in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-4-({[3-(4-chloro-1H-indol-1-yl)propanoyl]amino}methyl)cyclohexanecarboxylic acid typically involves multiple steps, including the formation of the indole ring, the attachment of the propanoyl group, and the final cyclohexane carboxylic acid formation. Common reagents used in these reactions include methanesulfonic acid (MsOH) under reflux conditions in methanol (MeOH) .

Industrial Production Methods: Industrial production methods for such complex compounds often involve optimized synthetic routes to maximize yield and purity. These methods may include the use of catalysts and specific reaction conditions to ensure efficient production .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of trans-4-({[3-(4-chloro-1H-indol-1-yl)propanoyl]amino}methyl)cyclohexanecarboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The indole moiety is known to bind with high affinity to multiple receptors, influencing various biological pathways .

Comparison with Similar Compounds

Uniqueness: The uniqueness of trans-4-({[3-(4-chloro-1H-indol-1-yl)propanoyl]amino}methyl)cyclohexanecarboxylic acid lies in its complex structure, combining an indole moiety with a cyclohexane ring and a carboxylic acid group. This combination provides unique chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C19H23ClN2O3

Molecular Weight

362.8 g/mol

IUPAC Name

4-[[3-(4-chloroindol-1-yl)propanoylamino]methyl]cyclohexane-1-carboxylic acid

InChI

InChI=1S/C19H23ClN2O3/c20-16-2-1-3-17-15(16)8-10-22(17)11-9-18(23)21-12-13-4-6-14(7-5-13)19(24)25/h1-3,8,10,13-14H,4-7,9,11-12H2,(H,21,23)(H,24,25)

InChI Key

IAAWPKUXSMTBQE-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC1CNC(=O)CCN2C=CC3=C2C=CC=C3Cl)C(=O)O

Origin of Product

United States

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